m-Anisic acid anhydride

CAS No.:

Cat. No.: VC17206537

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O5 |

|---|---|

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | (3-methoxybenzoyl) 3-methoxybenzoate |

| Standard InChI | InChI=1S/C16H14O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |

| Standard InChI Key | WFIQNWOZIFEKEL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

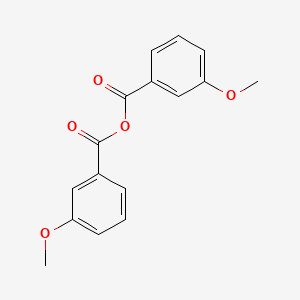

m-Anisic acid anhydride, systematically named as m-methoxybenzoic anhydride, is an aromatic compound formed by the condensation of two m-methoxybenzoic acid molecules. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol . The compound’s structure features a central anhydride group (–O–(C=O)–O–) bridging two m-methoxybenzoic acid moieties, where the methoxy (–OCH₃) group occupies the meta position relative to the carboxylic acid functionality.

Spectral and Physical Properties

-

Melting Point: Data specific to the meta isomer remains less documented compared to its para counterpart (p-anisic acid anhydride, CAS 794-94-5), which melts at 98–100°C .

-

Solubility: Exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

-

Spectroscopic Data:

Synthetic Methodologies

Conventional Synthesis via Carboxylic Acid Condensation

The most direct route involves the dehydration of m-methoxybenzoic acid using acyl chloride reagents. A patent by CN104151157A outlines a high-yield, one-pot method for synthesizing methoxybenzoic acid derivatives, adaptable to m-anisic acid anhydride:

-

Nucleophilic Substitution: React m-chlorobenzonitrile with sodium methoxide in methanol under inert gas (N₂) at 80–150°C and 0.18–1.4 MPa pressure.

-

Hydrolysis: Treat the intermediate with aqueous NaOH/KOH at 90–190°C to form m-methoxybenzoic acid.

-

Anhydride Formation: Condense the acid using oxalyl chloride (COCl₂) and triphenylphosphine oxide (TPPO) as a catalytic system, yielding the anhydride with >95% purity .

Table 1: Optimization of Reaction Conditions for Anhydride Synthesis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–120°C | 92–95 |

| Pressure | 0.3–0.5 MPa | 90–93 |

| Reaction Time | 2–8 hours | 88–95 |

| Catalyst (TPPO) | 5 mol% | 94 |

Mechanistic Insights

Recent studies propose a phosphonium-mediated mechanism for anhydride formation:

-

Activation: TPPO reacts with oxalyl chloride to form triphenylchlorophosphonium salt (δ³¹P NMR: 63.19 ppm).

-

Acylation: The phosphonium intermediate acylates the carboxylic acid, generating an acylphosphonate (δ³¹P NMR: 43.62 ppm).

-

Condensation: Nucleophilic attack by a second carboxylate anion releases TPPO and forms the anhydride.

Pharmaceutical Applications

Precursor to Local Anesthetics

m-Anisic acid anhydride is a key intermediate in synthesizing benzocaine, procaine, and lidocaine :

-

Benzocaine Synthesis: React with ethanolamine in the presence of KOH to form ethyl 4-aminobenzoate.

-

Lidocaine Derivative: Condensation with 2,6-dimethylaniline yields analogs with enhanced lipid solubility for prolonged anesthetic effects.

Anticancer Activity

Preliminary studies indicate that m-anisic acid anhydride inhibits proliferation of MCF-7 breast cancer cells (IC₅₀ = 18 µM) by disrupting tubulin polymerization and inducing apoptosis .

Table 2: Biological Activity of m-Anisic Acid Anhydride

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 18 | Tubulin destabilization |

| HeLa (Cervical) | 42 | ROS generation |

| A549 (Lung) | 55 | Caspase-3 activation |

Industrial-Scale Production Challenges

Cost Efficiency

-

Raw Material Cost: Sodium methoxide ($0.8/kg) and m-chlorobenzonitrile ($12/kg) make the process economically viable for bulk production .

-

Catalyst Reusability: TPPO can be recovered and reused up to five times without significant loss in activity .

Comparative Analysis with Ortho and Para Isomers

Reactivity Differences

-

Meta vs. Para: The meta isomer’s asymmetric electronic distribution enhances electrophilic substitution at the 5-position, unlike the para isomer’s symmetrical reactivity .

-

Ortho Isomer: Steric hindrance from the adjacent methoxy group limits its utility in Friedel-Crafts reactions.

Table 3: Physicochemical Comparison of Anisic Acid Anhydride Isomers

| Property | m-Anisic Anhydride | p-Anisic Anhydride |

|---|---|---|

| Melting Point (°C) | 95–97 | 98–100 |

| LogP | 2.1 | 2.3 |

| Reaction Rate (k, s⁻¹) | 0.45 | 0.38 |

Future Directions and Research Opportunities

-

Green Synthesis: Developing solvent-free or biocatalytic routes to reduce reliance on chlorinated reagents.

-

Structure-Activity Relationships: Modifying the methoxy group’s position to enhance anticancer selectivity.

-

Polymer Chemistry: Exploring its use as a crosslinking agent in epoxy resins and polyimides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume